N-(4-{[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)heptanamide
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Overview
Description
N-(4-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. One common method involves reacting 4-aminobenzoylhydrazone with salicylaldehyde under controlled conditions . The reaction is usually carried out in an ethanol solvent with a catalytic amount of acid to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification through column chromatography. The use of automated reactors and precise control of reaction conditions are essential to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(4-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-(4-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity by binding to the active site. Additionally, the compound’s aromatic rings can interact with biological membranes, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE
- N-(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE
Uniqueness
N-(4-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to form stable complexes and interact with biological targets .
Properties
Molecular Formula |
C22H27N3O4 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-(heptanoylamino)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H27N3O4/c1-3-4-5-6-7-21(27)24-18-10-8-16(9-11-18)22(28)25-23-15-17-14-19(29-2)12-13-20(17)26/h8-15,26H,3-7H2,1-2H3,(H,24,27)(H,25,28)/b23-15+ |
InChI Key |
BDNOJMXVRDXQOL-HZHRSRAPSA-N |
Isomeric SMILES |
CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)OC)O |
Canonical SMILES |
CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)OC)O |
Origin of Product |
United States |
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